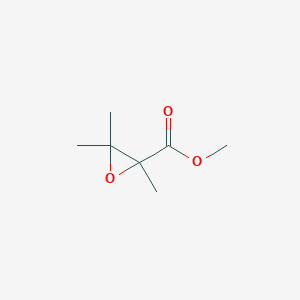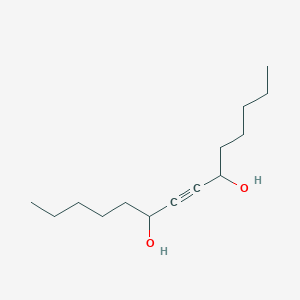
7-Tetradecyn-6,9-diol
Vue d'ensemble
Description
7-Tetradecyn-6,9-diol is a chemical compound with the molecular formula C14H26O2 . Its molecular weight is 226.36 . It is also known by other names such as 7-TETRADECYN-6,9-DIOL and 7-TETRADECYNE-6,9-DIOL .
Molecular Structure Analysis
The InChI key for 7-Tetradecyn-6,9-diol is GQHFRBUSENSDPM-UHFFFAOYSA-N . The structure of the molecule can be represented by the SMILES notation: CCCCCC(C#CC(CCCCC)O)O .Physical And Chemical Properties Analysis
7-Tetradecyn-6,9-diol has a molecular formula of C14H26O2 and a molecular weight of 226.36 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Synthesis of Bridged Tetracyclic Systems Related to Diterpenes : Acid-catalysed intramolecular cyclisation of diazomethyl ketones was used to synthesize compounds that are skeletal representatives of several tetracyclic diterpenes. This research could be related to the synthesis of complex organic compounds like 7-Tetradecyn-6,9-diol (S. K. Maity & D. Mukherjee, 1984).
Synthesis and Structure Assignment of Binary C2N14 Compounds : Isocyanogen tetraazide was synthesized, representing the most nitrogen-rich organic compound known at the time. This kind of research into the synthesis of unique organic compounds might parallel the methodologies employed in synthesizing compounds like 7-Tetradecyn-6,9-diol (K. Banert et al., 2013).
Photochemical Rearrangement of Tricyclo Compounds : This study involved the photochemical rearrangement of tricyclic compounds to produce various ketones. Techniques like these could be relevant in manipulating the structure of complex molecules such as 7-Tetradecyn-6,9-diol (T. Uyehara et al., 1977).
Activation of Organic Compounds to Diolepoxides : The activation of organic compounds like benzo[a]pyrene to diolepoxides by human polymorphonuclear leukocytes was studied, providing insights into the biochemical interactions and transformations of organic molecules, which might be applicable to understanding reactions involving 7-Tetradecyn-6,9-diol (W. G. Mallet et al., 1991).
Synthesis of Inclusion Compounds : The synthesis of 9,10-Dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol inclusion compounds was researched. This kind of study on the formation of inclusion compounds might offer insights into the potential applications of 7-Tetradecyn-6,9-diol in forming similar structures (S. Alshahateet et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
tetradec-7-yne-6,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFRBUSENSDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#CC(CCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461639 | |
| Record name | 7-Tetradecyne-6,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecyn-6,9-diol | |
CAS RN |
174064-00-7 | |
| Record name | 7-Tetradecyne-6,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174064-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tetradecyne-6,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



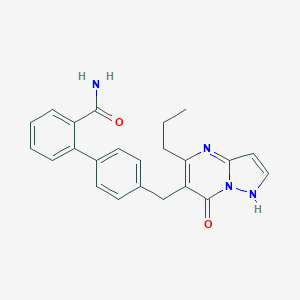
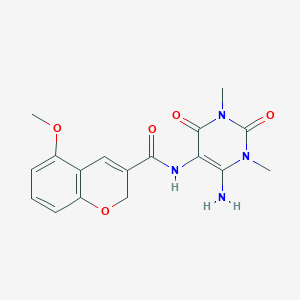
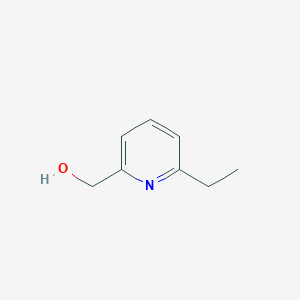
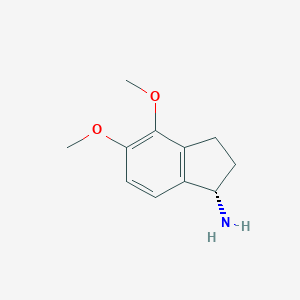
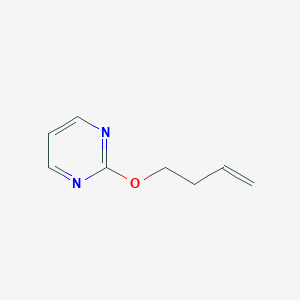
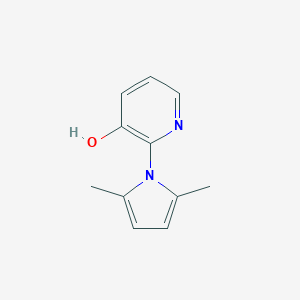
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
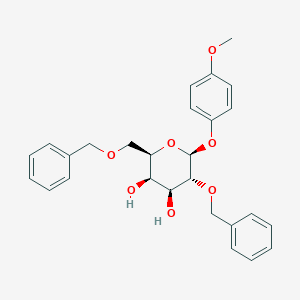
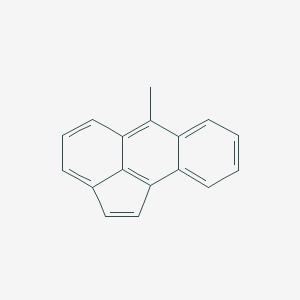
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
